Ethyl 7-[4-(methylsulfanyl)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-[4-(methylsulfanyl)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable target for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-[4-(methylsulfanyl)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This catalyst-free, additive-free, and eco-friendly method results in good yields and short reaction times .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up to produce significant quantities of the compound efficiently. Additionally, solvent-free methods can be employed to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-[4-(methylsulfanyl)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its dihydro derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or halogenated compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Ethyl 7-[4-(methylsulfanyl)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Mechanism of Action
The mechanism of action of ethyl 7-[4-(methylsulfanyl)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition results in reduced cell proliferation and increased apoptosis in cancer cells . Additionally, the compound may exert its effects through the inhibition of ER stress and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities, including antiviral and anticancer properties.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds also contain fused triazole and pyrimidine rings and are known for their antimicrobial and anticancer activities.
Uniqueness: Ethyl 7-[4-(methylsulfanyl)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Biological Activity
Ethyl 7-[4-(methylsulfanyl)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of this compound typically involves the reaction of various starting materials to form the triazolo-pyrimidine framework. Various methods have been reported, including the use of microwave-assisted synthesis and solvent-free conditions, which improve yield and reduce reaction time. For instance:
- Starting Materials : 4-(methylsulfanyl)phenyl derivatives and ethyl cyanoacetate.
- Reaction Conditions : Often conducted in ethanol or other polar solvents at elevated temperatures.
Example Reaction Scheme
Anticancer Properties
Research has highlighted the anticancer potential of compounds related to triazolo-pyrimidines. For example, studies have shown that derivatives exhibit cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- Mechanism of Action : The compounds may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
Cytotoxicity Data Table
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 | 15.2 | |
This compound | A549 | 18.5 | |
This compound | HepG2 | 20.0 |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies indicate that it exhibits activity against various bacterial strains:
Antimicrobial Activity Data Table
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 128 |
Other Biological Activities
In addition to anticancer and antimicrobial properties, triazole derivatives have been studied for:
- Antioxidant Activity : Compounds have shown potential in scavenging free radicals.
- Anti-inflammatory Effects : Some derivatives inhibit pro-inflammatory cytokines.
Case Studies
-
Case Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 48 hours of exposure.
- Findings : The compound induced apoptosis as confirmed by flow cytometry analysis.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups.
Properties
Molecular Formula |
C21H20N4O2S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
ethyl 7-(4-methylsulfanylphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H20N4O2S/c1-3-27-20(26)17-18(14-7-5-4-6-8-14)24-21-22-13-23-25(21)19(17)15-9-11-16(28-2)12-10-15/h4-13,19H,3H2,1-2H3,(H,22,23,24) |
InChI Key |
WIVZRQNREZCUCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)SC)C4=CC=CC=C4 |
Origin of Product |
United States |
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